

Carvomenthol in Flavor and Fragrance Research: A Technical Guide

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Compound of Interest

Compound Name: Carvomenthol

Cat. No.: B3432591

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Carvomenthol, a monoterpenoid alcohol, is a significant compound in the field of flavor and fragrance research due to its characteristic minty, herbal, and camphoraceous aroma coupled with a distinct cooling sensation.^[1] As a saturated cyclic alcohol, it belongs to the class of menthane monoterpenoids.^[1] This technical guide provides an in-depth review of **Carvomenthol**'s application in flavor and fragrance research, detailing its physicochemical properties, sensory attributes, proposed biological mechanisms, and relevant experimental protocols. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working with sensory-active compounds.

Chemical and Physical Properties

Carvomenthol, also known by synonyms such as p-Menthan-2-ol and Hexahydrocarvacrol, possesses the molecular formula $C_{10}H_{20}O$ and a molecular weight of 156.27 g/mol.^{[1][2]} Its chemical structure is based on the p-menthane backbone, which consists of a cyclohexane ring substituted with a methyl group and an isopropyl group.^[1] The compound exists as multiple stereoisomers, with the specific spatial arrangement of atoms influencing its sensory properties.^[1] A summary of its key quantitative properties is presented in Table 1.

Property	Value	Reference(s)
IUPAC Name	(1R,2R,5R)-2-methyl-5-propan-2-ylcyclohexan-1-ol	[2]
CAS Number	499-69-4	[1][2]
FEMA Number	3562	[1][2]
Molecular Formula	C ₁₀ H ₂₀ O	[1][2]
Molecular Weight	156.27 g/mol	[1]
Boiling Point	222 °C at 760 mmHg	[1]
Density	0.887 - 0.893 g/cm ³ at 25 °C	[2]
Refractive Index	1.462 - 1.463 at 20 °C	[2]
Vapor Pressure	0.021 mmHg at 25 °C (estimated)	
logP (o/w)	3.22 (estimated)	[1]
Water Solubility	Low	[1]
Odor Profile	Minty, herbal, camphoreous, cooling	[1]

Regulatory Status and Use in Flavors

Carvomenthol is recognized as a flavoring agent and is listed as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA), under FEMA number 3562.[1] This designation permits its use in a variety of food products. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated **Carvomenthol** and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[2] Table 2 summarizes the typical use levels of Carvomenthal in various food and beverage categories as reported in FEMA GRAS documentation.

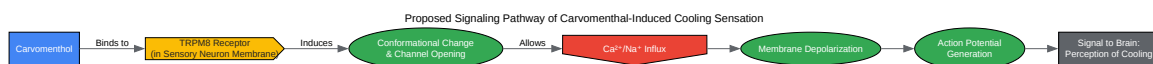
Food Category	Average Maximum Use Level (ppm)
Baked Goods	14.8
Non-alcoholic Beverages	2.2
Alcoholic Beverages	4.0
Frozen Dairy	7.6
Soft Candy	10.0

Sensory Properties and Biological Activity

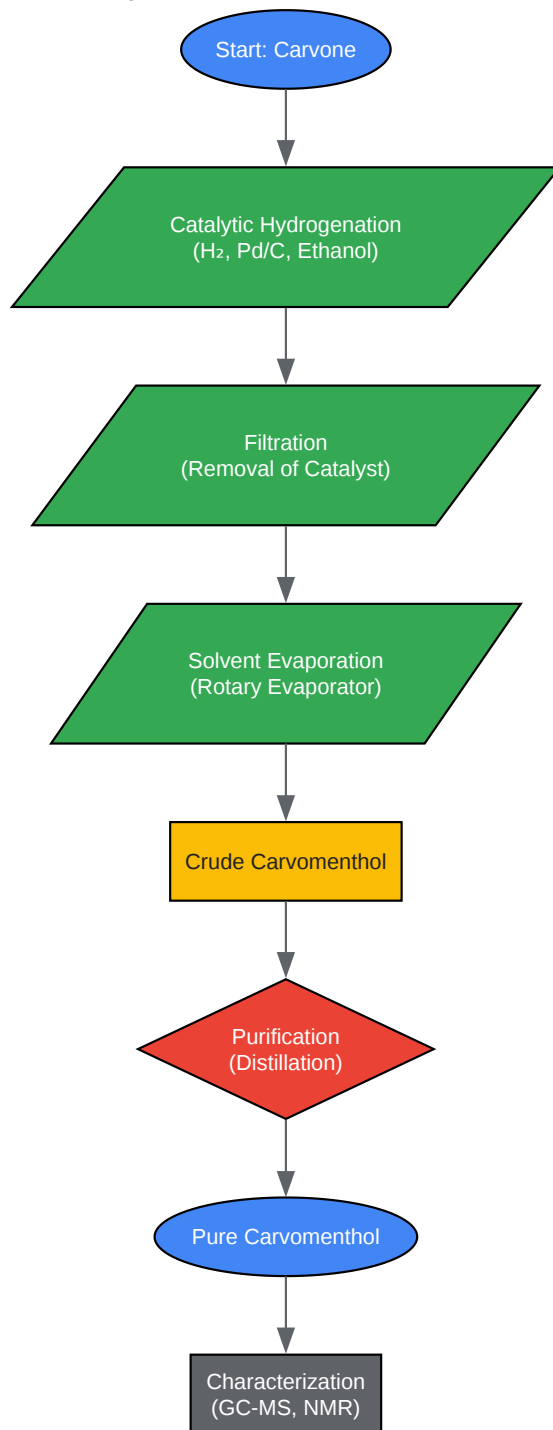
The most notable sensory characteristic of **Carvomenthol** is its cooling sensation, which is a key driver of its use in flavor and fragrance applications. This cooling effect is believed to be mediated through the activation of transient receptor potential (TRP) channels, specifically the TRPM8 receptor, which is also known as the "cold and menthol receptor".

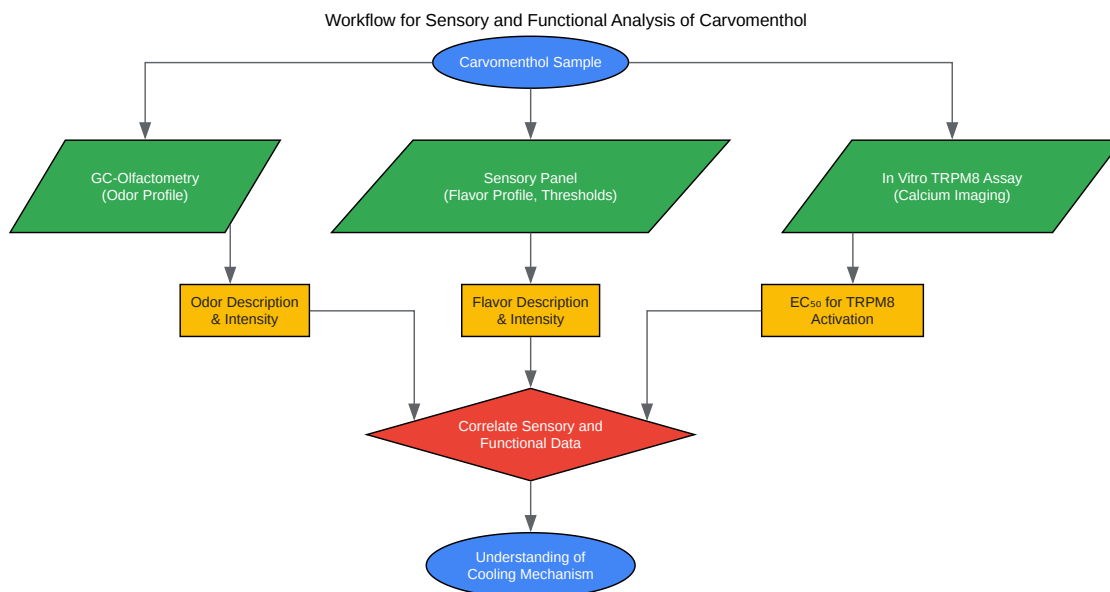
Proposed Signaling Pathway for Cooling Sensation

The cooling sensation elicited by compounds like menthol and, presumably, **Carvomenthol** is initiated by their binding to the TRPM8 ion channel located in the cell membrane of sensory neurons. This binding event triggers a conformational change in the channel, leading to its opening and a subsequent influx of cations, primarily Ca^{2+} and Na^{+} . This influx depolarizes the neuron, generating an action potential that is transmitted to the brain and perceived as a cooling sensation, even in the absence of a physical temperature drop.



Workflow for Synthesis and Purification of Carvomenthol





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